Product packaging for melanosomal matrix protein, 115 kDa(Cat. No.:CAS No. 144590-11-4)

melanosomal matrix protein, 115 kDa

Cat. No.: B1177584
CAS No.: 144590-11-4
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Description

Historical Context of Discovery and Characterization

The journey to understanding the 115 kDa melanosomal matrix protein began with studies of mouse coat color mutations. The silver (si) locus in mice, first described in 1930, was associated with a progressive graying of the coat. nih.gov Decades later, in an effort to clone the gene for tyrosinase, a crucial enzyme in melanin (B1238610) synthesis, researchers isolated a cDNA from a melanocyte library. nih.gov The 17th phage clone isolated was named Pmel17-1. nih.gov

Subsequent research in different fields led to the independent discovery of this protein multiple times. For instance, in the search for tumor-associated antigens in melanoma patients, a glycoprotein (B1211001) of approximately 100 kDa was identified and termed gp100. nih.gov Antibodies like NKI-beteb, HMB-45, and HMB-50, developed to recognize melanoma cells, were all later found to target the same protein. nih.gov

Further characterization revealed that this protein is a major component of the melanosome's internal structure. nih.govnih.gov It was identified as a melanosomal matrix glycoprotein that is absent in melanocytes from mice with the silver mutation. nih.gov In chickens, a 115-kDa melanosomal matrix protein (MMP115) was also identified and sequenced. nih.gov It became clear that all these separately identified proteins—Pmel17, gp100, the product of the silver locus, and MMP115—were in fact the same protein. nih.govnih.gov This protein is initially synthesized as an integral membrane protein and undergoes complex processing to form the fibrillar matrix within melanosomes. nih.govmolbiolcell.orgresearchgate.net

Nomenclature and Aliases

Due to its independent discovery in various research contexts, the 115 kDa melanosomal matrix protein has accumulated a variety of names and aliases. This has led to some confusion in the scientific literature. nih.gov

The most common names include:

Pmel17 : This name originated from its initial cloning, where it was the 17th clone isolated from a premelanosome library. nih.govwikipedia.org

gp100 : This name refers to its apparent molecular weight of 100 kilodaltons as a glycoprotein and its identification as a melanoma-associated antigen. nih.govwikipedia.orgpatsnap.com

SILV : This is the official gene symbol, referring to its association with the silver locus in mice. wikipedia.orggenecards.org

ME20 : This name was given after its identification as a melanoma-associated antigen. nih.govwikipedia.org

MMP115 : This stands for Melanosomal Matrix Protein, 115 kDa, a name given following its characterization in chickens. nih.govnih.gov

The table below provides a summary of the various names used for this protein.

NameOrigin/Significance
Pmel17 From "premelanosome," as it was the 17th clone from a library. nih.govwikipedia.org
gp100 Glycoprotein of 100 kDa, a melanoma antigen. nih.govwikipedia.orgpatsnap.com
SILV Official gene symbol, from the mouse silver locus. wikipedia.orggenecards.org
ME20 Melanoma-associated antigen designation. nih.govwikipedia.org
MMP115 This compound, from chicken studies. nih.govnih.gov
Other Aliases P100, PMEL, D12S53E, HMB-45, HMB45, SI, SIL. wikipedia.orggenecards.orgthermofisher.com

Biological Significance in Melanin-Producing Cells

The 115 kDa melanosomal matrix protein plays a fundamental role in the biogenesis of melanosomes, the specialized organelles within melanocytes where melanin is synthesized and stored. molbiolcell.orggenecards.org Melanosomes mature through four distinct stages, and this protein is critical for the transition from the non-pigmented stage I to the fibrillar stage II. nih.govnih.gov

Within the melanosome, the protein undergoes a series of proteolytic cleavages. molbiolcell.orgresearchgate.net These cleavage events are essential for its function. The processed fragments of the protein assemble into amyloid-like fibrillar sheets. nih.govnih.govnih.gov These fibrils form the structural backbone, or matrix, of the stage II premelanosome. molbiolcell.orgnih.govnih.gov

This fibrillar matrix is not just a passive scaffold; it actively promotes the synthesis and deposition of melanin. nih.gov The organized structure of the fibrils is thought to facilitate the polymerization of melanin precursors, leading to efficient pigment production. nih.govnih.gov The protein is particularly enriched in premelanosomes compared to mature, fully pigmented melanosomes, where its presence is reduced. nih.govresearchgate.net The strong correlation between the expression of this protein and the level of melanin production underscores its critical importance in pigmentation. nih.gov

Mutations in the gene encoding this protein can lead to hypopigmentation, as seen in the silver mouse, further highlighting its essential role in the proper functioning of melanin-producing cells. nih.govnih.gov

Properties

CAS No.

144590-11-4

Molecular Formula

C6H5N3O

Synonyms

melanosomal matrix protein, 115 kDa

Origin of Product

United States

Molecular Biology and Genetic Regulation of Melanosomal Matrix Protein, 115 Kda Pmel/silv

Genomic Organization and Transcriptional Control

The expression and function of PMEL are tightly regulated at the genomic and transcriptional levels, ensuring its appropriate production in pigment cells.

PMEL/SILV Gene Structure and Isoforms

The human PMEL gene is located on chromosome 12q13.2. wikipedia.org It encodes a type I transmembrane glycoprotein (B1211001) that undergoes complex post-translational processing. wikipedia.orgnih.gov Alternate splicing of the PMEL gene results in multiple transcript variants, giving rise to different protein isoforms. genecards.orgmarrvel.orgbiogps.org

The primary transcript encodes a precursor protein that is proteolytically cleaved into several fragments. wikipedia.org These fragments then assemble into the amyloid fibrils that form the melanosomal matrix. nih.govwikipedia.org At least four distinct primary protein products are generated through alternative splicing, with the largest consisting of 645 residues in humans. nih.gov Variations include the presence or absence of a 7-amino acid sequence in the luminal domain, and another splice variant that removes a 42-amino acid stretch. marrvel.org These isoforms, particularly those with varying numbers of repeat domains, may play a role in modulating the formation of amyloid fibrils. marrvel.org

Table 1: Human PMEL/SILV Gene and Isoform Details

Feature Description
Gene Name Premelanosome Protein (PMEL)
Aliases SILV, gp100, Pmel17, ME20
Chromosomal Location 12q13.2
Protein Type Type I transmembrane glycoprotein
Key Function Formation of amyloid fibrils in melanosomes
Splicing Alternate splicing generates multiple isoforms

| Known Isoform Variations | - Presence/absence of a 7-amino acid sequence- Excision of a 42-amino acid domain- Variations in the repeat (RPT) domain |

Regulation by Microphthalmia-Associated Transcription Factor (MITF)

The expression of the PMEL gene is predominantly regulated by the Microphthalmia-associated transcription factor (MITF). maayanlab.cloudwikipedia.org MITF is a master regulator of melanocyte development, survival, and function. nih.govyoutube.com It binds to specific DNA sequences in the promoter regions of its target genes, including PMEL, to activate their transcription. nih.gov

The M-isoform of MITF (MITF-M) is specifically expressed in melanocyte-lineage cells and plays a crucial role in regulating the transcription of melanogenesis-related genes. nih.gov The promoter of the MITF-M isoform is, in turn, regulated by other transcription factors such as PAX3, SOX10, and CREB, as well as the Wnt signaling pathway. nih.gov This intricate regulatory network ensures the precise control of PMEL expression in pigment cells. maayanlab.cloud Studies have confirmed that MITF directly influences the transcription of the PMEL gene, establishing it as a key downstream target in the melanogenic pathway. nih.gov

Influence of Other Transcriptional Regulators

While MITF is the primary regulator, other transcription factors also contribute to the control of PMEL gene expression. In mink, for instance, studies have identified specific positive regulatory regions in the PMEL promoter and highlighted the critical role of Sp1 binding sites in regulating promoter activity. magtech.org.cn The complexity of the regulatory landscape suggests that a combination of transcription factors works in concert to fine-tune PMEL expression levels in response to various cellular signals and developmental cues.

Transcript Expression Profiles

The expression of PMEL is highly specific to certain cell types and is dynamically regulated during cellular differentiation and transdifferentiation processes.

Tissue-Specific Expression in Melanocytes and Retinal Pigment Epithelial Cells

PMEL is primarily expressed in melanocytes of the skin and eye, and in the retinal pigment epithelial (RPE) cells. nih.govwikipedia.org It is considered a melanocyte-specific marker. genecards.org In normal adult melanocytes, PMEL expression is typically low but is significantly upregulated in proliferating neonatal melanocytes and in most malignant melanomas. nih.govgenecards.org

The protein is also highly expressed in RPE cells, where it is essential for the formation of melanosomes. news-medical.netfrontiersin.org Studies on the differentiation of human embryonic stem cells into RPE cells show that PMEL expression is an early marker of RPE differentiation. frontiersin.orgbiorxiv.orgmdpi.com While predominantly found in pigmented cells, some studies have reported evidence of PMEL expression in non-pigmented tissues in cattle, such as the thyroid gland and rumen, suggesting potential functions beyond its role in melanin (B1238610) deposition. nih.govmdpi.com

Table 2: PMEL/SILV Expression in Different Tissues

Tissue/Cell Type Expression Level Functional Significance
Melanocytes (Skin & Eye) High Essential for melanosome maturation and melanin deposition. nih.govwikipedia.org
Retinal Pigment Epithelium (RPE) High Crucial for RPE melanosome biogenesis. news-medical.netfrontiersin.org
Melanoma Overexpressed A key marker and potential therapeutic target. nih.govgenecards.org

| Non-pigmented Bovine Tissues | Detected | Suggests potential undiscovered functions. nih.govmdpi.com |

Regulation During Cellular Differentiation and Transdifferentiation

The expression of PMEL is tightly linked to the differentiation state of pigment cells. During the differentiation of human embryonic stem cells (hESCs) into RPE cells, a clear temporal sequence of gene expression is observed. Pluripotency markers are downregulated, followed by the expression of progenitor genes, and then early RPE maturation markers, including PMEL. biorxiv.org Similarly, when human amniotic epithelial stem cells are induced to differentiate into RPE-like cells, PMEL17 is strongly expressed as an early marker of this process. frontiersin.org

In the context of melanoma, the expression of MITF, and consequently PMEL, is associated with a more differentiated, proliferative phenotype. nih.gov A loss of MITF expression in melanoma has been linked to a switch towards a more invasive, mesenchymal-like state, suggesting that the regulation of PMEL is integral to the differentiation status and behavior of these cancer cells. nih.gov

Protein Structure and Domain Architecture of Melanosomal Matrix Protein, 115 Kda

Primary Structure and Predicted Topography

PMEL is synthesized as a single-pass type I transmembrane protein. nih.govmaayanlab.cloud This architecture dictates that it is anchored in a membrane by a single spanning region, with its large N-terminus oriented towards the lumen of organelles like the endoplasmic reticulum and melanosomes, and a short C-terminus facing the cytoplasm. nih.gov Alternative splicing of the PMEL gene results in at least four distinct protein isoforms in humans, though the long-form is the most studied. nih.gov

Lumenal Domain Organization

The extensive lumenal portion of PMEL is a mosaic of several distinct domains that are highly conserved across vertebrates. nih.govnih.gov Following a signal peptide that is removed during translocation into the endoplasmic reticulum, the lumenal region is organized into four key sub-domains: nih.govresearchgate.net

N-terminal Region (NTR): This is the most distal domain from the membrane. It contains conserved consensus sites for N-linked glycosylation and cysteine residues that form disulfide bonds, which are critical for proper protein folding. nih.gov

Polycystic Kidney Disease (PKD) Domain: A conserved domain that plays a pivotal role in protein sorting. nih.govresearchgate.net

Repeat (RPT) Domain: This region is characterized by a variable number of imperfect tandem repeats rich in proline, serine, and threonine. nih.govpnas.org It is heavily O-glycosylated and is recognized as the core domain responsible for forming the amyloid fibrils that constitute the melanosomal matrix. researchgate.netpnas.orgmembranome.org

Kringle-Like Domain (KLD): Located proximal to the membrane, this domain is involved in the oligomerization of PMEL. nih.govebi.ac.uk

After synthesis, the full-length protein is trafficked to early endosomes, which mature into stage I melanosomes. Here, the large lumenal domain is proteolytically cleaved and assembles into the characteristic amyloid fibrils of stage II melanosomes. nih.govnih.gov

Table 1: Organization of the PMEL Lumenal Domain

Domain Key Features Primary Function
N-terminal Region (NTR) Contains N-glycosylation sites and conserved cysteines. nih.gov Proper protein folding and stability. nih.gov
PKD Domain Conserved immunoglobulin-like fold. nih.govebi.ac.uk Mediates sorting to premelanosomes. nih.govnih.gov
Repeat (RPT) Domain Proline, serine, threonine-rich repeats; O-glycosylated. researchgate.netpnas.org Forms the core of the amyloid fibril matrix. maayanlab.cloudpnas.org
Kringle-Like Domain (KLD) Contains six highly conserved cysteine residues. membranome.orgebi.ac.uk Facilitates dimerization and oligomerization. ebi.ac.ukuniprot.org

Transmembrane Domain Characteristics

A single helical transmembrane domain anchors PMEL within the melanosomal membrane. nih.govuniprot.org This domain, predicted to span amino acids 596-616, is not merely a passive anchor but plays an active role in the protein's function. uniprot.org Research on pigmentary mutations in animals, such as the Silver mutation in horses and the Dominant White mutation in chickens, has revealed that alterations in or near the transmembrane domain can lead to hypopigmentation. nih.gov These mutations result in the formation of aberrantly assembled fibrillar sheets, suggesting that the transmembrane domain influences the biophysical properties and correct assembly of the lumenal amyloid fragments. nih.gov

Cytoplasmic Domain Features

The short C-terminal cytoplasmic tail of PMEL, encompassing approximately amino acids 617-661, contains crucial sorting signals. nih.govuniprot.org A key feature of this domain is a di-leucine-based consensus motif. This signal is recognized by cellular trafficking machinery and is essential for the internalization of PMEL from the plasma membrane and its subsequent delivery to the endosomal pathway, where melanosome maturation begins. nih.gov Disruption of this cytoplasmic tail can lead to mislocalization of the protein and defects in melanosome formation. maayanlab.cloud

Identification and Functional Significance of Conserved Domains

The evolutionary conservation of specific domains within PMEL, particularly the PKD and KLD domains, underscores their critical roles in the protein's unique function of forming a physiological amyloid. nih.govnih.gov

Polycystic Kidney Disease (PKD) Domain

The PMEL PKD domain is an approximately 80-90 amino acid module with an immunoglobulin-like fold, originally identified in the Polycystin-1 protein. ebi.ac.ukresearchgate.net In PMEL, this domain is the primary determinant for sorting the protein into the specialized endosomal compartments that will become melanosomes. nih.govnih.gov Studies using chimeric proteins, where domains were swapped between PMEL and its homolog GPNMB, demonstrated that the PMEL PKD domain is both necessary and sufficient to direct proteins to late endosomes/lysosomes, the site of fibril formation. nih.govresearchgate.net The corresponding PKD domain in GPNMB is functionally inactive for sorting due to extensive N-glycosylation, highlighting the unique adaptation of the PMEL PKD domain for its role in melanosome biogenesis. nih.govnih.gov The functional importance of this domain is further illustrated by the smoky allele in chickens, a mutation that disrupts the PKD domain, which in turn blocks the protein's trafficking and ability to form fibrils. nih.gov

Keratinocyte-Like Domain (KLD)

The Kringle-like domain (KLD), named for its structural resemblance to kringle domains found in blood-clotting proteins, is located downstream of the PKD domain. ebi.ac.ukresearchgate.net A defining feature of the KLD is the presence of six highly conserved cysteine residues. membranome.orgebi.ac.uk These cysteines are critical for the formation of disulfide-linked homodimers. membranome.orguniprot.org Dimerization of PMEL occurs in the endoplasmic reticulum and is thought to be a quality control mechanism that prevents premature and potentially toxic aggregation of the protein before it reaches the appropriate compartment. uniprot.orggenecards.org Upon trafficking to post-Golgi compartments, the KLD facilitates further changes to PMEL's oligomeric state and disulfide bond configuration, a step that promotes the controlled assembly of its fragments into functional amyloid. ebi.ac.uk The conserved architecture of a PKD domain followed by a KLD is characteristic of a small family of proteins, including PMEL and GPNMB, now referred to as the PKAT (PKD- and KLD-Associated Transmembrane) family. nih.govebi.ac.uk

Table 2: Functional Summary of Conserved PMEL Domains

Domain Location (Approx. Amino Acids) Key Function Significance
PKD Domain Central Lumenal Protein Sorting & Trafficking nih.govnih.govresearchgate.net Essential for targeting PMEL to the nascent melanosome. nih.govresearchgate.net
KLD Domain Pre-Transmembrane Lumenal Dimerization & Oligomerization membranome.orgebi.ac.ukuniprot.org Prevents premature aggregation and promotes controlled amyloid formation. ebi.ac.ukuniprot.org

Biosynthesis and Post Translational Processing of Melanosomal Matrix Protein, 115 Kda

Protein Synthesis and Initial Modifications in the Endoplasmic Reticulum

The biosynthesis of PMEL begins with its co-translational translocation into the endoplasmic reticulum (ER) as a type I transmembrane glycoprotein (B1211001). nih.govnih.gov In the ER, the initial precursor form, designated P1, undergoes its first modification: the cleavage of its N-terminal signal peptide by a signal peptidase. nih.govresearchgate.net This event is a crucial first step in the protein's maturation pathway.

Following signal peptide removal, the P1 form is subject to core N-linked glycosylation, where oligosaccharide chains are added to specific asparagine residues. nih.govnih.gov This initial glycosylation in the ER is essential for proper folding and quality control, ensuring that only correctly configured proteins are exported to the Golgi apparatus for further processing. nih.govmolbiolcell.org The protein's transit through the secretory pathway is a highly regulated process, and its proper folding and modification within the ER are prerequisites for its subsequent trafficking and function. nih.govnih.gov

N-Glycosylation Pathways and Patterns

As PMEL traverses the secretory pathway, its N-linked oligosaccharides undergo significant modifications. wikiwand.comwikipedia.org Upon exiting the ER and moving into the Golgi apparatus, the core glycans added in the ER are further processed. nih.gov This includes the trimming of mannose residues and the addition of other sugars, leading to the formation of complex-type N-linked glycans. nih.gov A fraction of the initial P1 form is converted to a higher molecular weight form, P2, through these glycosylation events in the Golgi. uniprot.orggenecards.org

In addition to N-linked glycosylation, PMEL is also extensively modified by O-linked glycosylation within the Golgi, particularly in its serine- and threonine-rich repeat (RPT) domain. nih.govnih.gov The sialylated O-linked oligosaccharides are characteristic of the mature, processed fragments of PMEL found in stage II melanosomes. uniprot.org The precise pattern of glycosylation is critical for the protein's function; for instance, the lack of proper sialic acid and galactose addition impairs the ability of PMEL to form the fibrillar structures essential for melanosome maturation. wikigenes.org

Table 1: Key Glycosylation Events in PMEL Processing

Processing StepLocationModificationResulting Form
Core N-linked glycosylationEndoplasmic ReticulumAddition of core oligosaccharidesP1 precursor
N-linked glycan maturationGolgi ApparatusConversion to complex-type glycansP2 form
O-linked glycosylationGolgi ApparatusAddition of O-linked oligosaccharides to RPT domainMature, processed fragments

Proteolytic Cleavage Events and Intermediate Formation

The maturation of PMEL is characterized by a series of sequential proteolytic cleavage events that are essential for the generation of functional, fibrillogenic fragments. wikiwand.comwikipedia.org This controlled proteolysis ensures that the formation of amyloid fibrils occurs only in the appropriate cellular compartment, the melanosome. nih.gov

The full-length P2 form of PMEL is first cleaved in a post-Golgi compartment, which could be the trans-Golgi network or early endosomes. nih.govmolbiolcell.org This initial cleavage is followed by further processing within the maturing melanosome, ultimately leading to the release of the amyloidogenic core of the protein.

Role of Proprotein Convertases

A key initial event in PMEL processing is the cleavage by a member of the proprotein convertase (PC) family of serine proteases, such as furin. wikiwand.comnih.govnih.gov This cleavage occurs during secretion and does not necessitate the protein's entry into the endocytic system. nih.govresearchgate.net In fact, studies have shown that this processing can happen even when secretion is inhibited, indicating that PMEL is a highly efficient substrate for these enzymes. nih.govresearchgate.net The PC cleavage occurs at a specific site (amino acids 469-470) to generate two fragments: a large, luminal N-terminal fragment called Mα and a smaller, membrane-anchored C-terminal fragment named Mβ. nih.govuniprot.orgnih.gov These two fragments initially remain linked by a disulfide bond. nih.gov

Generation of Fibrillogenic Fragments (e.g., Mα)

Following the initial proprotein convertase cleavage, the Mα fragment, which is the primary fibrillogenic component, is released from its membrane tether. wikiwand.comnih.gov This liberation is accomplished through a subsequent cleavage within the Mβ fragment by a sheddase, with evidence pointing towards beta-site APP cleaving enzyme 2 (BACE2) and members of the ADAM (a disintegrin and metalloproteinase) family, such as ADAM10 and ADAM17. uniprot.orgnih.govpnas.org This cleavage releases the Mα fragment, which comprises the N-terminal region (NTR), a polycystic kidney disease (PKD) domain, and a repeat (RPT) domain, into the lumen of the melanosome precursor. nih.govnih.gov

The liberated Mα fragment undergoes further proteolytic processing by as-yet-unidentified proteases to generate smaller fragments, including MαC, which then assemble into the characteristic amyloid fibrils of the melanosome matrix. researchgate.netmolbiolcell.org These fibrils, with a diameter of approximately 6-10 nm, form the structural scaffold upon which melanin (B1238610) is deposited. pnas.org

Table 2: Major Proteolytic Cleavages of PMEL

Protease FamilyCleavage SiteGenerated FragmentsFunction
Proprotein Convertases (e.g., furin)Between Mα and MβMα and Mβ (disulfide-linked)Initiates the maturation process. nih.govnih.gov
Sheddases (e.g., BACE2, ADAMs)Within Mβ juxtamembrane regionLiberated Mα and a C-terminal fragment (CTF)Releases the fibrillogenic Mα fragment into the melanosome lumen. nih.govpnas.org
γ-secretaseWithin the transmembrane domain of the CTFSmall peptide fragmentsDigests the remaining membrane-tethered fragment. wikiwand.comnih.gov

Oligomerization and Multimerization Dynamics

The assembly of PMEL into functional amyloid fibrils is a highly controlled process involving distinct oligomeric intermediates. nih.gov Before forming fibrils, PMEL exists in different oligomeric states. In the ER, PMEL forms disulfide-bonded dimers. nih.gov The Kringle-like domain (KLD) of PMEL is crucial for this dimerization. nih.gov

As PMEL moves beyond the ER, it undergoes changes in its oligomerization state. nih.gov The transition from a non-amyloid to an amyloid form is a critical regulatory step to prevent premature and potentially toxic aggregation in the secretory pathway. nih.gov The release of the Mα fragment within the acidic environment of the melanosome is a key trigger for its assembly into amyloid fibrils. nih.govpnas.org The repeat domain (RPT) within Mα is considered the core amyloid-forming region. pnas.org These fibrils then associate laterally to form the sheet-like structures that define the mature melanosome matrix. nih.gov This ordered polymerization is essential for creating the proper scaffold for efficient melanin synthesis and deposition. nih.gov

Intracellular Trafficking and Subcellular Localization of Melanosomal Matrix Protein, 115 Kda

Endoplasmic Reticulum Export Mechanisms

The journey of PMEL begins in the endoplasmic reticulum (ER), where it is synthesized as a type I transmembrane glycoprotein (B1211001). wikipedia.orgcellsignal.com Its export from the ER is a tightly regulated process, crucial for its subsequent trafficking and function. Studies have shown that the integrity of the junction between the N-terminal region and the polycystic kidney disease-like (PKD) domain of PMEL is essential for its efficient exit from the ER. nih.gov Mutations or deletions in this region can lead to ER retention of the protein. nih.govresearchgate.net

Furthermore, a specific signal within the cytoplasmic tail of PMEL has been identified as an ER exit signal. The truncation of this cytoplasmic domain, as seen in the silver mouse mutant, results in inefficient ER export. nih.gov This suggests that the cytoplasmic tail contains information necessary for the protein to be recognized by the COPII-coated vesicles, which mediate transport from the ER to the Golgi apparatus. nih.gov The delayed ER export observed in these mutants is more indicative of a kinetic effect on transport rather than a protein folding defect. nih.gov The proper synthesis and modification of PMEL in the ER are prerequisites for its transfer to the Golgi complex. cellsignal.com

Transport Through Golgi Apparatus and Bypass Considerations

Following its export from the ER, PMEL traverses the Golgi apparatus, where it undergoes further post-translational modifications, including complex glycosylation. wikipedia.orgnih.gov The protein becomes endoglycosidase H (EndoH)-resistant, indicating its passage through the medial- and trans-Golgi cisternae. nih.gov While PMEL fibrils, the functional form of the protein, are not observed in the early secretory compartments, the protein is sorted to stage I melanosomes after its processing in the ER and cis-Golgi. nih.govuniprot.org

Some research suggests that a portion of newly synthesized PMEL may bypass the Golgi apparatus to some extent or follow a rapid transport route. Evidence points to the predominant delivery of gp100 directly to immature melanosomes after rapid processing in the ER and cis-Golgi. researchgate.net However, a substantial body of evidence supports the model that PMEL trafficking to premelanosomes occurs via the endosomal system after exiting the trans-Golgi network (TGN). nih.govnih.gov

Sorting to Premelanosomes and Endosomal Compartments

From the TGN, PMEL is sorted to early endosomes, which are considered stage I premelanosomes. nih.govnih.gov A significant portion of PMEL reaches these compartments indirectly by first trafficking to the plasma membrane and then being internalized via clathrin-mediated endocytosis. nih.govresearchgate.net This internalization process is facilitated by adaptor protein 2 (AP-2). nih.govresearchgate.net Within the vacuolar domains of these early endosomes, PMEL is sorted into intraluminal vesicles (ILVs). nih.gov These ILV-containing compartments are also referred to as multivesicular bodies (MVBs). wikipedia.org

Divergence from Conventional Lysosomal Trafficking Pathways

A key aspect of PMEL trafficking is its segregation from the conventional pathway that leads to lysosomal degradation. researchgate.netnih.gov While ILVs in typical MVBs are destined for degradation upon fusion with lysosomes, the PMEL-containing ILVs within stage I melanosomes serve as the foundation for fibril formation. nih.gov As the fibrils elongate, the ILVs are pushed to the periphery of the organelle. nih.gov This marks a clear separation from the late endosomal/lysosomal pathway. nih.gov Melanosome resident proteins like PMEL and TRP1 are found in distinct vesicular structures that are separate from those enriched in lysosomal proteins such as LAMP1 and cathepsin D. nih.gov The effective segregation of melanosomal and lysosomal cargo suggests that PMEL itself is not required to separate the two systems. nih.gov

Role of Specific Sorting Signals (e.g., Di-leucine motifs)

The accurate sorting of PMEL relies on specific signals within its cytoplasmic domain. A di-leucine-based sorting motif has been identified as a crucial signal for the internalization of PMEL from the plasma membrane to endosomes. nih.govnih.gov This motif is recognized by adaptor protein complexes, facilitating the incorporation of PMEL into clathrin-coated vesicles. nih.govnih.govembopress.org Truncation of the cytoplasmic domain, which eliminates this di-leucine motif, leads to the accumulation of PMEL on the cell surface and its depletion from melanosomes. nih.govnih.gov While this motif is important for efficient sorting, it is not absolutely required. nih.gov The interaction between di-leucine motifs and adaptor protein complexes like AP-1 and AP-2 is a fundamental mechanism for protein sorting in the endocytic and biosynthetic pathways. nih.govembopress.orgresearchgate.netnih.gov

Dynamic Localization During Melanosome Maturation Stages

The localization of PMEL changes dynamically as melanosomes mature through four distinct stages. nih.govresearchgate.net

Stage I Premelanosomes: PMEL is delivered to these early, unpigmented, vesicular structures, which are essentially multivesicular bodies. nih.govnih.gov Here, it is found within the intraluminal vesicles (ILVs). uniprot.orgnih.gov

Stage II Premelanosomes: In this stage, PMEL undergoes proteolytic processing, and the resulting fragments begin to assemble into amyloid-like fibrils, forming the characteristic striations of the melanosome matrix. wikipedia.orgnih.govnih.gov PMEL is predominantly associated with these fibrils. nih.gov The organelle elongates, and the internal vesicles are displaced to the periphery. nih.govnih.gov

Stage III Melanosomes: Melanin (B1238610) synthesis begins in this stage, and the newly synthesized pigment is deposited onto the PMEL fibrillar scaffold. nih.govresearchgate.net The amount of immunodetectable PMEL starts to decrease as it becomes masked by melanin. nih.gov

Stage IV Melanosomes: The melanosome is now fully melanized, and the internal fibrillar structure composed of PMEL is completely obscured by the dense melanin pigment. nih.govresearchgate.net

This dynamic localization underscores the primary function of PMEL in providing the structural framework for melanin deposition during melanosome maturation. nih.gov

Interactive Data Table: Key Proteins in PMEL Trafficking

Protein/MotifFunction in PMEL TraffickingCellular Location of Action
PMEL (gp100) Forms the fibrillar matrix of melanosomes.Endoplasmic Reticulum, Golgi, Endosomes, Premelanosomes
COPII Mediates export from the Endoplasmic Reticulum.Endoplasmic Reticulum
AP-2 Facilitates clathrin-mediated endocytosis from the plasma membrane.Plasma Membrane, Clathrin-coated vesicles
AP-1 Implicated in sorting from the trans-Golgi network and endosomes.Trans-Golgi Network, Endosomes
Di-leucine Motif Sorting signal for internalization and endosomal targeting.Cytoplasmic domain of PMEL
Rab7 Regulates late endosome maturation and trafficking.Late Endosomes, Lysosomes

Q & A

Q. How can mass spectrometry data be optimized for identifying low-abundance isoforms of the 115 kDa protein?

  • Methodological Answer : Use high-pH fractionation or TMT labeling to enhance peptide depth. For MALDI-TOF, select sinapic acid as the matrix for proteins >10 kDa. Database searches should include variable modifications (e.g., oxidation, deamidation) and match the organism’s proteome (e.g., chicken or human) .

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